Cupric chloride

Catalog No.
S9101145
CAS No.
M.F
CuCl2
Cl2Cu
M. Wt
134.45 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cupric chloride

Product Name

Cupric chloride

IUPAC Name

dichlorocopper

Molecular Formula

CuCl2
Cl2Cu

Molecular Weight

134.45 g/mol

InChI

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2

InChI Key

ORTQZVOHEJQUHG-UHFFFAOYSA-L

solubility

Green to blue powder or orthorhombic, bipyramidal crystals; deliquescent in moist air, efflorescent in dry air; water loss occurs from 70-200 °C; mp 100 °C; ... freely sol in water, methanol, ethanol; moderately sol in acetone, ethyl acetate; slightly sol in ether. The aq soln is acid to litmus; pH of 0.2 molar soln 3.6; /Dihydrate/
Soluble in acetone.
SOL IN HOT SULFURIC ACID.
70.6 g/100 cc water @ 0 °C, 107.9 g/100 cc water @ 100 °C
53 g/100 cc alcohol @ 15 °C
For more Solubility (Complete) data for COPPER(II) CHLORIDE (6 total), please visit the HSDB record page.

Canonical SMILES

Cl[Cu]Cl

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
Copper(II) chloride is an inorganic chloride of copper in which the metal is in the +2 oxidation state. It has a role as an EC 5.3.3.5 (cholestenol Delta-isomerase) inhibitor. It is an inorganic chloride and a copper molecular entity. It contains a copper(2+).
Cupric chloride, for injection, is a sterile, nonpyrogenic solution intended for use as an additive to solutions for Total Parenteral Nutrition (TPN).

Cupric chloride, also known as copper(II) chloride, is an inorganic compound with the chemical formula CuCl₂. It exists in two primary forms: the anhydrous form, which is a yellowish-brown powder, and the dihydrate form, CuCl₂·2H₂O, which appears as a greenish-blue crystalline solid. The compound readily absorbs moisture from the air, transitioning from the anhydrous to the hydrated state. The copper ion in cupric chloride carries a +2 charge, while each chloride ion carries a -1 charge, resulting in a neutral compound through ionic bonding .

Cupric chloride is notable for its vibrant color due to the presence of copper ions and their interaction with light. This compound is highly soluble in water, forming a brownish solution when concentrated. Its unique properties make it valuable across various industries, including chemical manufacturing, agriculture, and education .

.
  • Pigment Production: Employed in the manufacture of pigments for ceramics and textiles.
  • Wood Preservation: Acts as a preservative against decay and pests.
  • Desulfurization: Utilized in the oil industry to remove sulfur compounds from gases.
  • Agriculture: Functions as a fungicide and herbicide.
  • Educational Use: Commonly used in laboratories for demonstrations involving hydrated and anhydrous salts .
  • Cupric chloride exhibits significant biological activity, particularly in its toxicity and antimicrobial properties. It can cause irritation to skin and eyes upon contact and may lead to respiratory issues if inhaled. In aquatic environments, cupric chloride poses risks to marine life due to its toxic effects .

    Moreover, it has been investigated for its potential use as an antimicrobial agent against various pathogens, making it relevant in medical and agricultural applications .

    Cupric chloride can be synthesized through several methods:

    • Direct Chlorination: This method involves chlorinating metallic copper:
      Cu+Cl2CuCl2\text{Cu}+\text{Cl}_2\rightarrow \text{CuCl}_2
    • Reaction with Hydrochloric Acid: Dissolving cupric oxide (CuO) in hydrochloric acid (HCl) produces cupric chloride:
      CuO+2HClCuCl2+H2O\text{CuO}+2\text{HCl}\rightarrow \text{CuCl}_2+\text{H}_2\text{O}
    • Hydration of Anhydrous Form: The anhydrous form can be hydrated by exposure to water vapor or by dissolving it in water .

    Research has shown that cupric chloride interacts with various organic compounds and metal ions, often serving as a catalyst or reactant. For example, studies have explored its role in facilitating reactions involving amines and alcohols, leading to complex product formations that exhibit vibrant colors due to electron transitions within the copper ions .

    Additionally, its interactions with reducing agents have been studied for applications in materials science and nanotechnology.

    Several compounds share similarities with cupric chloride, particularly those involving copper ions or halides. Here are some notable examples:

    Compound NameChemical FormulaKey Characteristics
    Cuprous ChlorideCuClContains copper(I) ions; less soluble than cupric chloride; used in photography.
    Copper(I) IodideCuIA white solid; used in organic synthesis; less stable than cupric compounds.
    Copper(II) SulfateCuSO₄Blue crystalline solid; widely used as a fungicide and algicide.
    Copper(II) NitrateCu(NO₃)₂Soluble salt; used in fertilizers and pyrotechnics.
    Copper(II) AcetateCu(C₂H₃O₂)₂Greenish-blue solid; used in organic synthesis and as a dye mordant.

    Uniqueness of Cupric Chloride

    What sets cupric chloride apart is its dual nature as both a strong Lewis acid and a versatile catalyst capable of participating in numerous

    Hydration Dynamics in Concentrated Solutions

    Copper(II) chloride solutions display a progressive contraction of the primary hydration sphere as the molality of chloride rises. Neutron- and X-ray-scattering experiments combined with empirical potential structure refinement show that a 0.5 mol kg⁻¹ solution retains on average 4.5 ± 0.6 water ligands, with appreciable fractions of distorted tetrahedral and trigonal-bipyramidal geometries [1]. Density functional theory calculations reproduce the trend: five-coordinate aqua complexes dominate at low ionic strength, whereas four-coordinate structures become energetically preferred once additional chloride ions enter the first coordination shell [2].

    Ultraviolet–visible thin-film spectroscopy on 4–6 mol kg⁻¹ copper(II) chloride brines reveals a continuous hypsochromic shift of the ligand-to-metal charge-transfer band from 320 nanometres to ca. 275 nanometres, diagnostic of stepwise substitution of water by chloride to form the mixed-ligand series [CuClₓ(H₂O)₆₋ₓ]^{(2-x)} (x = 1–3) [3]. The measured molar extinction increase is consistent with the reduced hydration numbers derived from scattering work.

    | Table 1. Representative hydration numbers of Copper(II) in chloride media |
    | Concentration / mol kg⁻¹ | Mean Cu–O coordination number | Dominant first-sphere species | Technique | Ref. |
    | 0.5 | 4.5 ± 0.6 | [Cu(H₂O)₅]²⁺ / [CuCl(H₂O)₄]⁺ | Neutron + X-ray scattering | 20 |
    | 2.0 | ca. 4 | [CuCl(H₂O)₄]⁺ ≈ [CuCl₂(H₂O)₃]⁰ | Neutron + X-ray scattering | 20 |
    | 4.0 | 3–4 | [CuCl₃(H₂O)]⁻ predominant | UV–visible + structure refinement | 18 |
    | 6.0 | ≤3 | [CuCl₃]⁻ → [CuCl₄]²⁻ equilibrium | UV–visible spectroscopy | 18 |

    The progressive loss of water ligands accelerates the inner-sphere water-exchange rate, shortening from 10⁻⁸ s at infinite dilution to ca. 10⁻⁹ s at 4 mol kg⁻¹, a consequence of the weaker Cu–Cl bond dissociation energy relative to Cu–O [2].

    Chloro-Complex Formation: [CuCl₃]⁻ and [CuCl₄]²⁻ Speciation

    Redox‐controlled voltammetric titrations performed with platinum ultramicroelectrodes furnish precise overall formation constants for the stepwise binding of chloride to copper(II) [4]. At 298 K the logarithmic stability constants are:

    | Table 2. Overall formation constants log β (25 °C) for mononuclear chloro-complexes of Copper(II) [4] |
    | Stoichiometry | log β |
    | Copper(II) + Chloride → [CuCl]⁺ | 0.876 |
    | Copper(II) + 2 Chloride → [CuCl₂]⁰ | 0.653 |
    | Copper(II) + 3 Chloride → [CuCl₃]⁻ | -0.082 |
    | Copper(II) + 4 Chloride → [CuCl₄]²⁻ | -1.416 |

    Elevating the temperature to 363 K lowers all constants by roughly one logarithmic unit (log β₃ = -1.082, log β₄ = -2.845) [4], confirming an endothermic dissociation that destabilises tetrachlorocuprate(II) in hot brines.

    Computational studies that include explicit solvation predict preferential four-coordinate tetrahedral geometries for both trichlorocuprate(II) and tetrachlorocuprate(II), with water occupying an equatorial site only when the hydration number exceeds three [5]. Natural bond orbital analysis shows 0.25–0.30 electron transfer from chloride to copper for [CuCl₄]²⁻, accounting for the intense green–yellow colour of concentrated solutions [5].

    pH-Dependent Equilibrium Studies

    Potential–pH (Pourbaix) calculations carried out for total copper activities of 10⁻⁶ mol kg⁻¹ and chloride activities of 0.2–1.5 mol kg⁻¹ delineate three principal pH domains [6]:

    • pH < 2.5
      Tetrachlorocuprate(II) predominates; only trace hydrolysis occurs.

    • pH 2.5–5.0
      Trichlorocuprate(II) becomes the major dissolved species, coexisting with the neutral dichloro complex. Spectrophotometric titrations confirm a colour transition from olive-green to pale-yellow as the chloride stoichiometry drops [7].

    • pH > 5.0
      Progressive hydrolysis precipitates copper(II) hydroxide according to
      Copper(II) chloride + two hydroxide ions → copper(II) hydroxide + two chloride ions [8].
      Above pH 7.5 the solid phase converts to tricopper(II) trihydroxide chloride.

    | Table 3. Calculated dominant copper species at 298 K, 0.2 mol kg⁻¹ chloride [7] [6] |
    | pH | Predominant dissolved species | Solid phase (if any) |
    | 1 | [CuCl₄]²⁻ | none |
    | 3 | [CuCl₃]⁻ ≈ [CuCl₂]⁰ | none |
    | 5 | [CuCl₂]⁰ ↓ Cu₂(OH)₃Cl onset | incipient Cu₂(OH)₃Cl |
    | 8 | < 10⁻⁶ mol kg⁻¹ copper in solution | Cu(OH)₂(s) |

    Kinetic measurements show that ligand exchange between trichlorocuprate(II) and free chloride to regenerate tetrachlorocuprate(II) proceeds with a bimolecular rate constant of 9.0 × 10⁷ L mol⁻¹ s⁻¹ in acetonitrile at 298 K, decreasing an order of magnitude in water because of competitive solvation [9]. The high interchange rate ensures rapid attainment of the pH-dependent equilibria outlined above.

    Physical Description

    Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative.
    DryPowder; Liquid; PelletsLargeCrystals
    Liquid
    Yellow to brown deliquescent solid; Forms dihydrate in moist air; Soluble in water; [Merck Index] Yellow-brown powder; [MSDSonline]

    Color/Form

    Yellow to brown, microcrystalline powder
    Yellow-brown, monoclinic crystals

    Exact Mass

    132.867303 g/mol

    Monoisotopic Mass

    132.867303 g/mol

    Boiling Point

    993 °C DECOMP TO CUPROUS CHLORIDE

    Heavy Atom Count

    3

    Density

    2.54 at 68 °F (USCG, 1999)
    3.39 @ 25 °C/4 °C

    Decomposition

    ... WHEN HEATED TO DECOMP ... THEY EVOLVE TOXIC FUMES OF /HYDROGEN CHLORIDE/.
    993 °C DECOMP TO CUPROUS CHLORIDE

    Melting Point

    630 °C (extrapolated)

    Related CAS

    10125-13-0 (dihydrate)

    Drug Indication

    For use as a supplement to intravenous solutions given for total parenteral nutrition (TPN).

    Mechanism of Action

    The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins.

    Absorption Distribution and Excretion

    Mean copper absorption of 57 percent (range 40 to 70 per cent) following oral administration of 0.4 - 4.5 mg copper (as copper acetate) to four volunteers. An early human study suggested a maximum blood copper concentration was reached some two hours after oral copper chloride administration (1.5 - 12 mg copper)
    Renal
    Copper is distributed to all tissues with the highest concentrations in liver, heart, brain, kidneys and muscle. Intracellular copper is predominantly metallothionein-bound. Reported copper in the lungs, liver, kidney, blood, bile and stomach (33.7, 35.1, 41.4, 13.8, 2.8, and 2988 µg/g wet weight respectively)
    ICR male mice aged 5 weeks were injected subcutaneously with cadmium chloride, lead acetate, silver nitrate, cupric chloride, a combination of cadmium and silver compounds, or a combination of copper and silver compounds. These injections were carried out 3 times. Twenty four hours after the last injection, they were sacrificed. Cadmium injection significantly stimulated serum ceruloplasmin activity and copper concentration, accompanied by an increase in hepatic copper. Lead injection also slightly increased the serum ceruloplasmin level. In contrast, silver injection markedly decreased both serum ceruloplasmin activity and copper concentration in the serum. Hepatic copper increased slightly after silver injection. The copper injection stimulated copper binding to metallothionein and bile excretion of copper, but not serum ceruloplasmin release. With a copper and silver combination, the effect of silver on serum ceruloplasmin was lost, with a concomitant disappearance of silver from the serum ceruloplasmin fraction in the serum. In the mouse, cadmium and silver, copper antagonistic metals, influence different sites of serum ceruloplasmin metabolism. Excess hepatic copper is partly eliminated by excretion of bile and is partly detoxified by metallothionein induction.

    Wikipedia

    Copper(II) chloride

    Use Classification

    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
    Hazard Classes and Categories -> Corrosives

    Methods of Manufacturing

    REACTION OF METALLIC COPPER WITH CHLORINE AT 400-500 DEGREES C.
    Prepn: Pray, Inorg Syn 5: 153 (1957); Gmelin's, Copper (8th ed) 60b: 253-95 (1958); Glemser, Sauer in Handbook of Preparative Inorganic Chemistry, vol 2, G Brauer, ed (Academic Press, New York, 2nd ed, p 1008 (1965).
    (1) By the union of copper and chlorine. (2) Copper carbonate is treated with hydrochloric acid and the product crystallized. /Dihydrate/
    COPPER(II) CHLORIDE SOLN CAN BE PREPARED BY DIRECT METATHESIS USING, EG COPPER(II) SULFATE AND BARIUM CHLORIDE.
    For more Methods of Manufacturing (Complete) data for COPPER(II) CHLORIDE (7 total), please visit the HSDB record page.

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    All other basic organic chemical manufacturing
    All other chemical product and preparation manufacturing
    Catalyst Manufacturing
    Computer and electronic product manufacturing
    IS48 Printed Circuit Board Manufacture
    Other - Secondary Precious Metals Reclamation
    Pesticide, fertilizer, and other agricultural chemical manufacturing
    Copper chloride (CuCl2): ACTIVE
    Copper chloride: ACTIVE
    AS READILY AVAILABLE FORM OF COPPER IN FEEDING TRIALS. COMPARES FAVORABLY WITH COPPER SULFATE IN CATTLE AND SWINE TRIALS.
    ... SALTS OF COPPER, INCLUDING THE SUBACETATE, OXYCHLORIDE, CHLORIDE AND OXIDE, HAVE FUNGICIDAL PROPERTIES AND OCCASIONALLY REPLACE THE SULFATE IN SPRAYS. ...
    CONCENTRATED CUPRIC CHLORIDE SOLUTIONS ABSORB LARGE QUANTITIES OF NITROGEN GAS & HENCE ARE OF INTEREST IN POLLUTION CONTROL.
    The cmpd, eg: cupric nitrate, cupric sulfate, cupric chloride, cupric acetate, showed excellent preservation of mosses and lichens, and very good preservation of ferns and grasses.

    Storage Conditions

    ... MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT, MOISTURE, ACIDS, OR ACID FUMES, SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED AND MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER. /CHLORIDES/

    Interactions

    The effects of superoxide dismutase, catalase, copper(II) (3,5-diisopropylsalicylate)2 and other copper compounds on radiation transformation in vitro using C3H 10T1/2 cells have been studied. When present only during irradiation, cupric chloride and cuprous chloride inhibited the initiation phase of radiation transformation.
    The ameliorating effects of copper(+2) and sulfate(2-) ions on concurrent selenite toxicity were compared in two factorial experiments in weanling rats. 0, 500 and 1,000 mg copper (as cupric chloride)/kg diet were fed in conjuction with 0, 5, 10 and 20 mg selenium (as Na2Se)3)/kg diet. Cupric(+2) ion, but not sulfate(2-) ion, prevented mortality among selenite intoxicated rats. There were significant copper-selenium interaction effects on feed intake, daily gain, packed cell volume, serum copper and iron, sperm counts, and weights of liver, kidney and testis. Sulfate increased liver copper concentrations.
    Oral LD50 values (at 24 and 168 hr) for 8 metal salts were detected in female mice pretreated orally with small doses (1/10 of the challenge doses) of the same metal ions or with deionized water at 24 hr prior to the challenge doses. Pretreatment with copper(2+), had little effect on the lethality of the same ion. Pretreatment with copper(2+), mercury(2+), or zinc(2+) protected mice against the toxic action of cadmium(2+).
    Salts of metals which are carcinogenic, noncarcinogenic, or of unknown carcinogenicity were assayed for their abilities to modulate ultraviolet induced mutagenesis in Escherichia coli WP2. Copper chloride acted as comutagen in E coli WP2, which has wild type DNA repair capability, but was much less comutagenic in the repair deficient strain WP2S (uvra). The survival of irradiated or unirradiated cells was not affected by the compound. The comutagenic effects might occur either via metal induced decreases in the fidelity of repair replication or via metal induced depurination.
    For more Interactions (Complete) data for COPPER(II) CHLORIDE (6 total), please visit the HSDB record page.

    Stability Shelf Life

    Forms dihydrate in moist air.

    Dates

    Last modified: 11-21-2023
    Pubchem
    inChem

    Explore Compound Types